molecular formula C5H6Br2N2O2 B127087 1,3-Dibromo-5,5-dimethylhydantoin CAS No. 77-48-5

1,3-Dibromo-5,5-dimethylhydantoin

Cat. No. B127087
CAS RN: 77-48-5
M. Wt: 285.92 g/mol
InChI Key: VRLDVERQJMEPIF-UHFFFAOYSA-N
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Description

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an organic compound derived from the heterocycle called dimethyl hydantoin . This white crystalline compound with a slight bromine odor is widely used as a disinfectant for drinking water purification, recreational water treatment, as a bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems .


Synthesis Analysis

DBDMH has been prepared by the reaction of Br2 (1 mol) with 5,5-dimethylhydantoin (0.5 mol) and NaOH (1 mol) in ice-water at 0°C . 5,5-Dimethylhydantoin is widely available commercially, and can be prepared from KOCN, (NH4)2CO3, and acetone in water at 85°C .


Molecular Structure Analysis

The molecular structure of DBDMH has been studied using ab initio, semiempirical, and X-ray crystallographic methods .


Chemical Reactions Analysis

DBDMH has been used in various chemical reactions. For instance, it has been used as a bromine source and an oxidant simultaneously for the preparation of α-bromo ketones from alkenes . It has also been used for the direct esterification of carboxylic acids and alcohols, and for aldol condensation of aldehydes .


Physical And Chemical Properties Analysis

DBDMH is a white solid with a density of 1.36 g/cm3. It has a melting point of 197 to 203 °C and is slightly soluble in acetone, THF, 1,4-dioxane, hot water, and CCl4 (reflux) .

Scientific Research Applications

Organic Synthesis: Precatalyst for Carbonyl Activation

DBDMH serves as an effective pre-catalyst in organic synthesis, particularly for the activation of carbonyl functionality. This activation is a fundamental step in many industrial-scale condensation reactions, such as esterification and aldol condensation . The compound’s ability to facilitate the direct esterification of carboxylic acids and alcohols, as well as the aldol condensation of aldehydes under neat conditions, makes it a valuable tool in the synthesis of various organic compounds.

Water Treatment: Disinfection and Purification

In the field of water treatment, DBDMH is utilized for its potent disinfecting properties. It is employed in the purification of drinking water and the treatment of recreational water systems . Its efficacy in eliminating pathogens and ensuring safe water quality underscores its importance in public health and hygiene.

Pulp and Paper Industry: Bleaching Agent

The pulp and paper industry benefits from the use of DBDMH as a bleaching agent. Its oxidative properties help in the whitening of paper pulp, which is crucial for producing high-quality paper products .

Industrial Cooling Systems: Biofilm Control

DBDMH is applied in the maintenance of industrial and commercial water cooling systems. It helps in controlling the formation of biofilms, which can lead to corrosion and reduced efficiency of cooling systems .

Chemical Synthesis: Oxidation of Thiols to Disulfides

In chemical synthesis, DBDMH is recognized for its efficiency and selectivity in the oxidation of thiols to disulfides, either in solution or under solvent-free conditions . This reaction is significant in the production of various pharmaceuticals and fine chemicals.

Green Chemistry: Metal-Free Catalysis

DBDMH’s role in green chemistry is highlighted by its use as a metal-free catalyst. This aligns with the principles of sustainable chemistry, which seeks to minimize the environmental impact of chemical processes .

Safety And Hazards

DBDMH may intensify fire and is classified as an oxidizer. It is toxic if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction .

Future Directions

There is a constant need for the development of and improvement in the methods for addition-elimination reactions via activation of carbonyl functionality . DBDMH, being widely available, inexpensive, and metal-free, is a promising candidate for such developments .

properties

IUPAC Name

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
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InChI Key

VRLDVERQJMEPIF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)Br)C
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Molecular Formula

C5H6Br2N2O2
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DSSTOX Substance ID

DTXSID3035341
Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Molecular Weight

285.92 g/mol
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Physical Description

Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS]
Record name 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl-
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Product Name

1,3-Dibromo-5,5-dimethylhydantoin

CAS RN

77-48-5
Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Record name Dibromantin
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Record name 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DBDMH?

A1: The molecular formula of DBDMH is C5H6Br2N2O2, and its molecular weight is 285.94 g/mol. []

Q2: What are the typical spectroscopic characteristics of DBDMH?

A2: While the provided research doesn't delve into detailed spectroscopic analysis, it can be characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and GLC. []

Q3: How is DBDMH used in organic synthesis?

A3: DBDMH serves as a versatile reagent in organic synthesis, acting as a catalyst or promoter for various reactions. It's employed in:

  • Bromination: Efficiently brominates aromatic compounds, even those with electron-withdrawing substituents, in the presence of strong acids. [] Can also be used for regioselective bromination of phenols and polyphenols. []
  • Oxidation: Oxidizes 1,3,5-trisubstituted pyrazolines to pyrazoles. [] Also oxidizes thiols to disulfides under both solution and solvent-free conditions. []
  • Synthesis of Heterocycles: Catalyzes the synthesis of polyhydroquinoline derivatives and 12-aryl-8,9,10,12-tetrahydro[a] xanthene-11-ones via one-pot multicomponent reactions. [] Also facilitates the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds. []
  • Protection Reactions: Acts as a catalyst for trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS). [] Also promotes tetrahydropyranylation of alcohols. []
  • Glycosylation: Activates thioglycosides for glycosidic bond formation in the presence of co-promoters like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). []

Q4: Can you provide an example of a reaction mechanism involving DBDMH?

A5: In the acid-catalyzed bromination of aromatic compounds, DBDMH likely acts as a source of electrophilic bromine. The strong acid protonates one of the DBDMH bromine atoms, making it more electrophilic and susceptible to attack by the aromatic ring. []

Q5: What are the advantages of using DBDMH as a catalyst?

A5: DBDMH offers several benefits as a catalyst:

    Q6: How is DBDMH used in analytical chemistry?

    A6: DBDMH can replace elemental bromine in several analytical applications:

    • Determination of Phenol and Resorcinol: Offers a faster and less hazardous alternative to the Koppeschaar reaction, which traditionally uses chloroform. []
    • Iron Limit Tests: Can replace bromine water in iron limit tests for substances like maleic acid and titanium dioxide. []
    • Drug Identification: Replaces elemental bromine in color reactions for identifying drugs like aloes, amiloride hydrochloride, and chlorhexidine. []

    Q7: What is the environmental impact of DBDMH?

    A8: While DBDMH itself is a brominating agent, it can be used to replace more environmentally hazardous reagents like elemental bromine and chloroform in various applications. [, ]

    Q8: Are there any alternatives to DBDMH?

    A9: Yes, alternatives to DBDMH exist depending on the specific application. For example, N-bromosuccinimide (NBS) is another common brominating agent. [, ] The choice of reagent depends on factors like reaction conditions, desired selectivity, and cost.

    Q9: What safety precautions should be taken when handling DBDMH?

    A10: DBDMH should be handled with care as it is an oxidizing agent and can be irritating to the skin and respiratory system. [] Always consult the safety data sheet before handling DBDMH.

    Q10: How is DBDMH used as a disinfectant?

    A11: DBDMH is a powerful disinfectant, effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. [, ] It's used in various applications, such as:

    • Water Treatment: Controls microbial growth in swimming pools, spas, and industrial water systems. [, ]
    • Agriculture: Disinfects poultry houses, animal drinking water, and equipment. []

    Q11: How does DBDMH interact with microcystin in water treatment?

    A12: DBDMH effectively removes microcystin toxins (MC-LR and MC-RR) from water. Studies demonstrate a high removal rate under optimized conditions, indicating its potential application in drinking water treatment. []

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